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Compound of Interest

Compound Name: 4-(3-fluorophenyl)benzoic Acid

Cat. No.: B162832 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Foreword
The landscape of modern medicinal chemistry and materials science is increasingly reliant on

the strategic incorporation of fluorine into molecular scaffolds. The unique physicochemical

properties imparted by this halogen—such as enhanced metabolic stability, increased binding

affinity, and altered lipophilicity—make fluorinated organic compounds invaluable building

blocks. This guide provides a comprehensive technical overview of 4-(3-fluorophenyl)benzoic
acid, a biphenyl carboxylic acid with significant potential in these fields. As a Senior Application

Scientist, this document is crafted to provide not just data, but actionable insights into the

synthesis, properties, and handling of this important chemical entity, grounded in established

scientific principles.

Chemical Identity and Core Identifiers
Correctly identifying a chemical compound is the bedrock of reproducible and reliable research.

For 4-(3-fluorophenyl)benzoic acid, there has been some ambiguity in publicly accessible

databases, often leading to confusion with its isomer, 3-(4-fluorophenyl)benzoic acid. This

section aims to clarify its specific identifiers.

While a definitive, widely cited CAS number for 4-(3-fluorophenyl)benzoic acid remains

elusive in major databases, the designation 41060-67-9 has been associated with this
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compound by some chemical suppliers. However, researchers are strongly advised to verify the

identity of any purchased samples through analytical characterization.

Table 1: Core Identifiers for 4-(3-Fluorophenyl)benzoic Acid

Identifier Value Source

IUPAC Name 4-(3-Fluorophenyl)benzoic acid IUPAC Nomenclature

Alternate Name
3'-Fluoro-[1,1'-biphenyl]-4-

carboxylic acid
-

CAS Number 41060-67-9 (unverified) Supplier Databases

Molecular Formula C₁₃H₉FO₂ -

Molecular Weight 216.21 g/mol -

Canonical SMILES
C1=CC(=CC(=C1)F)C2=CC=C

(C=C2)C(=O)O
-

InChI Key
VCGIZBLTDUYDLB-

UHFFFAOYSA-N
-

Physicochemical and Spectroscopic Properties
Understanding the physical and spectral characteristics of 4-(3-fluorophenyl)benzoic acid is

crucial for its purification, characterization, and application in further synthetic work.

Physical Properties
Experimental data for the physical properties of 4-(3-fluorophenyl)benzoic acid are not widely

reported. The following are predicted values and should be used as an estimate pending

experimental verification.

Table 2: Predicted Physical Properties of 4-(3-Fluorophenyl)benzoic Acid
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Property Predicted Value

Melting Point Not available

Boiling Point Not available

Solubility
Sparingly soluble in water, soluble in organic

solvents like methanol, ethanol, and DMSO.

pKa ~4.1 (estimated)

Spectroscopic Data
Spectroscopic analysis is essential for confirming the structure and purity of 4-(3-
fluorophenyl)benzoic acid.

¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum is expected to show

a complex pattern of signals in the aromatic region (typically δ 7.0-8.2 ppm). The protons on

the benzoic acid ring will likely appear as two doublets, while the protons on the 3-

fluorophenyl ring will exhibit more complex splitting patterns due to both proton-proton and

proton-fluorine coupling. The acidic proton of the carboxylic acid group will appear as a

broad singlet at a downfield chemical shift (typically δ 12-13 ppm), which may be

exchangeable with D₂O.

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum will display 12

distinct signals for the aromatic carbons, with their chemical shifts influenced by the fluorine

and carboxylic acid substituents. The carbon attached to the fluorine atom will show a large

one-bond C-F coupling constant. The carbonyl carbon of the carboxylic acid will appear at a

downfield chemical shift (typically δ 165-175 ppm).

¹⁹F NMR (Fluorine-19 Nuclear Magnetic Resonance): The ¹⁹F NMR spectrum will show a

single resonance for the fluorine atom, with its chemical shift providing information about the

electronic environment.

IR (Infrared) Spectroscopy: The IR spectrum will be characterized by a broad O-H stretching

vibration for the carboxylic acid group (typically around 2500-3300 cm⁻¹), a sharp C=O

stretching vibration for the carbonyl group (around 1680-1710 cm⁻¹), and C-F stretching

vibrations (around 1100-1300 cm⁻¹).
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MS (Mass Spectrometry): The mass spectrum will show a molecular ion peak (M⁺)

corresponding to the molecular weight of the compound (m/z = 216.21). Fragmentation

patterns may include the loss of the carboxylic acid group and other characteristic fragments.

Synthesis and Purification
The synthesis of 4-(3-fluorophenyl)benzoic acid is most commonly achieved through a

palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling. This

powerful C-C bond-forming reaction offers a versatile and efficient route to biphenyl

compounds.

Suzuki-Miyaura Coupling: A Mechanistic Overview
The Suzuki-Miyaura coupling involves the reaction of an organoboron compound (in this case,

3-fluorophenylboronic acid) with an aryl halide or triflate (such as a 4-halobenzoic acid

derivative) in the presence of a palladium catalyst and a base. The catalytic cycle is a well-

established process that allows for the reliable construction of the biphenyl scaffold.
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Pd(0)

Oxidative Addition

Ar-X

Transmetalation[Ar-Pd(II)-X]
Reductive Elimination[Ar-Pd(II)-Ar']

Ar-Ar'

Ar'B(OH)2
Base

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 7 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b162832?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Reaction Setup

Synthesis

Work-up and Purification

Combine aryl halide, boronic acid, base, and solvent in a reaction flask.

Degas the mixture by bubbling with inert gas.

Add the palladium catalyst under an inert atmosphere.

Heat the reaction mixture to the desired temperature (e.g., 80-100 °C).

Monitor the reaction progress by TLC or LC-MS.

Cool the reaction to room temperature and perform an aqueous work-up.

Extract the product with an organic solvent.

Purify the crude product by recrystallization or column chromatography.

Characterize the final product (NMR, MS, etc.).
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To cite this document: BenchChem. [An In-Depth Technical Guide to 4-(3-
Fluorophenyl)benzoic Acid]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b162832#4-3-fluorophenyl-benzoic-acid-cas-number-
and-identifiers]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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